molecular formula C13H17N3O6S2 B1662394 (5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid CAS No. 1051931-39-5

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid

カタログ番号 B1662394
CAS番号: 1051931-39-5
分子量: 375.4 g/mol
InChIキー: QEJPXTVPNIOEHZ-VEZAGKLZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid” is a complex organic molecule. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The compound also seems to have a methylsulfonylphenyl group and a methanesulfonic acid group .


Synthesis Analysis

The synthesis of similar compounds, such as 4-methylideneimidazole-5-one, has been reported in the literature . These methods often involve the coupling of substituted hippuric acids with aromatic aldehydes . The resulting oxazolones are then converted to the corresponding imidazolones under microwave irradiation in the presence of urea and ammonium acetate .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The imidazole ring is a key feature, and the compound also contains a methylsulfonylphenyl group and a methanesulfonic acid group .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. The presence of the imidazole ring, the methylsulfonylphenyl group, and the methanesulfonic acid group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-methylideneimidazole-5-one has a density of 1.3±0.1 g/cm^3, a molar refractivity of 25.2±0.5 cm^3, and a polar surface area of 41 Å^2 .

科学的研究の応用

Atherosclerosis Treatment

ZLJ-6 has been identified as a potent inhibitor of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the inflammatory process of atherosclerosis . The compound has shown promise in reducing macrophage infiltration and plaque formation in artery walls, suggesting its potential as a therapeutic agent for atherosclerosis.

Anti-inflammatory Applications

Studies have demonstrated that ZLJ-6 can attenuate TNF-α-induced expression of endothelial adhesion molecules such as E-selectin, ICAM-1, and VCAM-1 . This indicates its potential use in treating chronic inflammatory diseases by preventing monocyte-endothelial interactions that contribute to inflammation.

Cancer Research

ZLJ-6 has exhibited cytotoxic effects on human epithelial carcinoma cell lines, with the potential to act as an antimitotic agent . Its ability to inhibit cell proliferation without affecting microtubules suggests a unique mechanism of action, making it a candidate for further investigation in cancer therapy.

Synthesis of Antimitotic Agents

The structural framework of ZLJ-6 has been utilized in the synthesis of various antimitotic agents . These agents interact with cell protein tubulin, which is crucial for cell division, indicating the compound’s role in the development of new anticancer drugs.

Fluorescent Sensor Development

Derivatives of ZLJ-6 have been explored for their potential as fluorescent sensors. The ability of these compounds to interact with specific proteins or ions can be harnessed to develop sensors for biological and chemical analyses .

Antimalarial Activity

Related structural analogs of ZLJ-6 have shown antimalarial activity, suggesting that modifications of the ZLJ-6 structure could lead to new treatments for malaria .

特性

IUPAC Name

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S.CH4O3S/c1-15-10(11(16)14-12(15)13)7-8-3-5-9(6-4-8)19(2,17)18;1-5(2,3)4/h3-7H,1-2H3,(H2,13,14,16);1H3,(H,2,3,4)/b10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJPXTVPNIOEHZ-VEZAGKLZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)S(=O)(=O)C)C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)S(=O)(=O)C)/C(=O)N=C1N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 2
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 3
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 4
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 5
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid
Reactant of Route 6
(5Z)-2-amino-1-methyl-5-[(4-methylsulfonylphenyl)methylidene]imidazol-4-one;methanesulfonic acid

Q & A

Q1: What are the primary targets of ZLJ-6 and how does this interaction impact inflammation?

A: ZLJ-6 functions as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. [, ] These enzymes play crucial roles in the inflammatory cascade, with COX being responsible for prostaglandin synthesis and 5-LOX for leukotriene production. By inhibiting both enzymes, ZLJ-6 effectively reduces the production of these pro-inflammatory mediators. [, ] This dual inhibition mechanism positions ZLJ-6 as a potentially valuable therapeutic agent for inflammatory conditions.

Q2: What evidence supports the anti-inflammatory effects of ZLJ-6 in cellular models?

A: Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have demonstrated the anti-inflammatory effects of ZLJ-6. [] Treatment with ZLJ-6 resulted in a concentration-dependent decrease in the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), all of which are key inflammatory mediators. [] Furthermore, ZLJ-6 downregulated the expression of COX-2 and inducible nitric oxide synthase (iNOS), further supporting its ability to suppress inflammation at the molecular level. []

Q3: Has ZLJ-6 demonstrated efficacy in any in vivo models of disease?

A: Research indicates that ZLJ-6 exhibits neuroprotective effects in a rat model of focal cerebral ischemia-reperfusion injury. [] Specifically, administration of ZLJ-6 led to improvements in neurological scores and reduced myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, suggesting a reduction in brain tissue damage. [] These findings highlight the potential therapeutic benefit of ZLJ-6 in conditions involving ischemic injury.

Q4: Does ZLJ-6 exert its effects solely through COX/5-LOX inhibition?

A: Interestingly, research suggests that ZLJ-6 might exert anti-inflammatory effects through COX/5-LOX-independent mechanisms as well. [] One study revealed that ZLJ-6 attenuates TNF-α-induced expression of adhesion molecules, E-selectin, ICAM-1, and VCAM-1, in endothelial cells, and reduces monocyte-endothelial interactions. [] Further research is needed to fully elucidate these additional mechanisms of action.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。